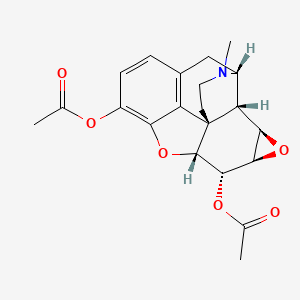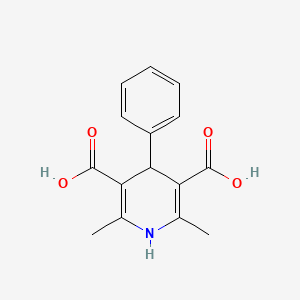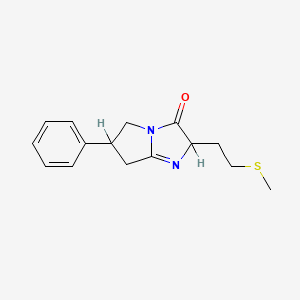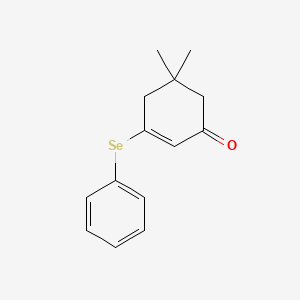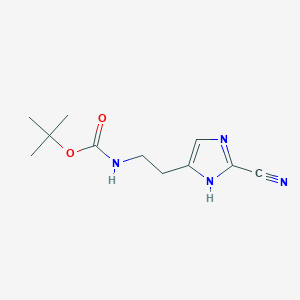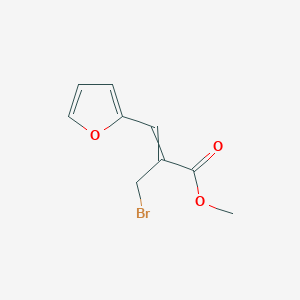
Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate is an organic compound that belongs to the class of esters It features a furan ring, a bromomethyl group, and a propenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate typically involves the bromination of methyl 3-(furan-2-yl)prop-2-enoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include furan-2,5-dione and other oxidized furan derivatives.
Reduction Reactions: Products include the corresponding alcohols and diols.
Aplicaciones Científicas De Investigación
Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Materials Science: It is investigated for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate depends on the specific application and reaction it is involved in. Generally, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the ester and furan moieties can participate in various chemical transformations. The molecular targets and pathways involved are specific to the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(chloromethyl)-3-(furan-2-yl)prop-2-enoate
- **M
Propiedades
Número CAS |
74859-46-4 |
|---|---|
Fórmula molecular |
C9H9BrO3 |
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
methyl 2-(bromomethyl)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9BrO3/c1-12-9(11)7(6-10)5-8-3-2-4-13-8/h2-5H,6H2,1H3 |
Clave InChI |
DAQJLFCNVBLQJR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CC1=CC=CO1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


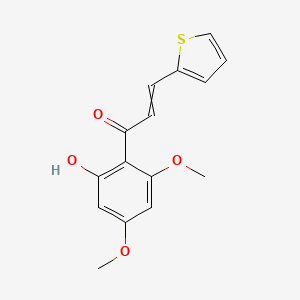

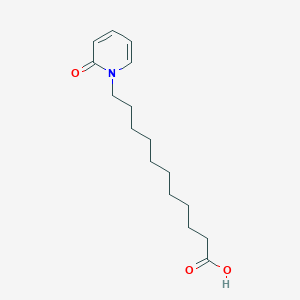
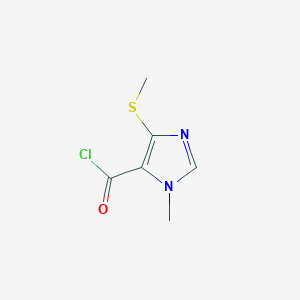

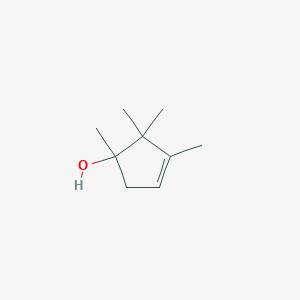
acetate](/img/structure/B14450130.png)

